Ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate

Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

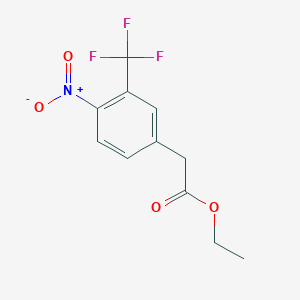

The compound’s molecular formula, C₁₁H₁₀F₃NO₄ , reflects a benzene ring core with three substituents:

- A nitro group (-NO₂) at position 4 .

- A trifluoromethyl group (-CF₃) at position 3 .

- An acetyloxyethyl ester (-CH₂COOCH₂CH₃) at position 1 (Figure 1).

The benzene ring’s substitution pattern creates a meta-para relationship between the -CF₃ and -NO₂ groups, while the ester side chain occupies the remaining ortho position relative to the nitro group. The molecular weight is 277.2 g/mol , as confirmed by experimental data.

Table 1: Structural descriptors of ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 952210-98-9 | |

| Molecular Formula | C₁₁H₁₀F₃NO₄ | |

| Molecular Weight | 277.2 g/mol | |

| Key Substituents | -NO₂ (C4), -CF₃ (C3), -COOEt |

IUPAC Nomenclature

The systematic name follows substitutive nomenclature rules:

- The parent structure is benzene .

- Substituents are numbered to assign the lowest possible locants:

- The nitro group receives priority (locant 4 ) due to higher seniority over -CF₃.

- The trifluoromethyl group is assigned locant 3 .

- The acetyloxyethyl ester (-CH₂COOCH₂CH₃) is treated as a single substituent at position 1 .

Thus, the IUPAC name is ethyl [4-nitro-3-(trifluoromethyl)phenyl]acetate . This contrasts with simpler derivatives like ethyl 2-(4-(trifluoromethyl)phenyl)acetate (CAS 721-63-1), which lacks the nitro group.

Structure

3D Structure

Properties

Molecular Formula |

C11H10F3NO4 |

|---|---|

Molecular Weight |

277.20 g/mol |

IUPAC Name |

ethyl 2-[4-nitro-3-(trifluoromethyl)phenyl]acetate |

InChI |

InChI=1S/C11H10F3NO4/c1-2-19-10(16)6-7-3-4-9(15(17)18)8(5-7)11(12,13)14/h3-5H,2,6H2,1H3 |

InChI Key |

YJFXNTFRXORJMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification Method

Principle and Mechanism

The Fischer esterification represents one of the most direct approaches for preparing ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate. This method involves the reaction between (4-nitro-3-(trifluoromethyl)phenyl)acetic acid and ethanol under acidic conditions.

The reaction follows the PADPED mechanism:

Reaction Conditions and Procedure

The typical reaction conditions for the Fischer esterification of (4-nitro-3-(trifluoromethyl)phenyl)acetic acid are summarized in Table 1.

| Parameter | Condition |

|---|---|

| Carboxylic acid | (4-nitro-3-(trifluoromethyl)phenyl)acetic acid |

| Alcohol | Ethanol (excess) |

| Catalyst | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) |

| Temperature | 70-110°C |

| Reaction time | 3-8 hours |

| Water removal | Dean-Stark apparatus or molecular sieves |

| Yield range | 55-75% |

Procedure Details

- In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add (4-nitro-3-(trifluoromethyl)phenyl)acetic acid (1 equivalent) and ethanol (5-10 equivalents).

- Add concentrated sulfuric acid (0.1-0.2 equivalents) or p-toluenesulfonic acid (0.15-0.25 equivalents) as catalyst.

- Heat the mixture to reflux (approximately 80-110°C) for 3-8 hours, monitoring by thin-layer chromatography.

- The water formed during the reaction is continuously removed by azeotropic distillation.

- After completion, cool the reaction mixture and neutralize with saturated sodium bicarbonate solution.

- Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

- Purify by column chromatography using an appropriate solvent system.

Nitration-Based Synthetic Route

Synthesis from 3-(Trifluoromethyl)phenylacetic Acid Ethyl Ester

This approach involves the nitration of ethyl 2-(3-(trifluoromethyl)phenyl)acetate to introduce the nitro group at the 4-position. The selective nitration can be achieved under carefully controlled conditions.

Reaction Conditions

Table 2 presents the conditions for the nitration of ethyl 2-(3-(trifluoromethyl)phenyl)acetate.

| Parameter | Condition |

|---|---|

| Starting material | Ethyl 2-(3-(trifluoromethyl)phenyl)acetate |

| Nitrating agent | Concentrated nitric acid (65-70%) or mixed acid (HNO₃/H₂SO₄) |

| Solvent | Acetic anhydride or acetic acid |

| Temperature | -10°C to 20°C (controlled addition) |

| Reaction time | 2-4 hours |

| Post-reaction temperature | 0-30°C for 1-4 hours |

| Yield | 60-80% |

Detailed Procedure

- In a suitable reaction vessel equipped with a thermometer and mechanical stirrer, dissolve ethyl 2-(3-(trifluoromethyl)phenyl)acetate in acetic anhydride or acetic acid.

- Cool the solution to -10°C to 0°C using an ice-salt bath.

- Slowly add the nitrating agent (concentrated nitric acid or mixed acid) dropwise while maintaining the temperature below 5°C.

- After complete addition, allow the reaction to stir at 0-30°C for 2-4 hours.

- Monitor the reaction progress by thin-layer chromatography.

- Upon completion, pour the reaction mixture onto crushed ice and extract with an organic solvent such as dichloromethane.

- Wash the organic layer with sodium bicarbonate solution and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

Two-Step Synthesis via Phenylamine Derivative

Synthesis from 4-Nitro-3-Trifluoromethylaniline

This method involves a two-step process starting from 4-nitro-3-trifluoromethylaniline, which can be prepared according to the procedure described in patent CN102093229A.

Preparation of 4-Nitro-3-Trifluoromethylaniline

The preparation of 4-nitro-3-trifluoromethylaniline typically involves the following sequence:

- Acetylation of 3-trifluoromethylaniline with acetyl chloride

- Nitration of the resulting acetanilide

- Hydrolysis to remove the acetyl protecting group

Table 3 summarizes the conditions for preparing 4-nitro-3-trifluoromethylaniline.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Acetylation | 3-Trifluoromethylaniline, Acetyl chloride, Aprotic solvent | 35-60°C (preferably 50-55°C) | 85-95% |

| Nitration | Acetanilide derivative, Concentrated nitric acid | 35-80°C (preferably 60-65°C) | 70-85% |

| Deprotection | Nitrated acetanilide, Ethanolic solution | 30-90°C (preferably 60-80°C) | 65-80% |

Conversion to this compound

The conversion of 4-nitro-3-trifluoromethylaniline to this compound involves diazotization, followed by reaction with ethyl chloroacetate in the presence of copper catalysts.

Procedure Details

- Dissolve 4-nitro-3-trifluoromethylaniline in a mixture of concentrated hydrochloric acid and water at 0-5°C.

- Add sodium nitrite solution dropwise to form the diazonium salt.

- Prepare a solution of ethyl chloroacetate and copper(I) chloride in acetone.

- Add the diazonium salt solution to the ethyl chloroacetate solution while maintaining the temperature below 10°C.

- Allow the reaction to warm to room temperature and stir for 2-3 hours.

- Extract with an organic solvent, wash with sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

- Concentrate and purify by column chromatography.

Synthesis from 2-Trifluoromethyl Toluene

Multi-Step Approach

This synthetic route uses 2-trifluoromethyl toluene as the starting material, which undergoes nitration to form 4-nitro-2-trifluoromethyl toluene, followed by oxidation and esterification.

Reaction Sequence and Conditions

The synthetic route involves the following steps:

- Nitration of 2-trifluoromethyl toluene

- Oxidation of the methyl group to carboxylic acid

- Esterification with ethanol

Table 4 presents the conditions for each step of this synthesis.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | 2-Trifluoromethyl toluene, HNO₃/H₂SO₄ | 0-30°C, 1-4 hours | 85-95% |

| Oxidation | 4-Nitro-2-trifluoromethyl toluene, KMnO₄ or Na₂Cr₂O₇ | 80-100°C, 3-8 hours | 60-75% |

| Esterification | Carboxylic acid, Ethanol, H₂SO₄ | 70-110°C, 4-6 hours | 65-80% |

Detailed Procedure

Nitration of 2-Trifluoromethyl Toluene

- In a four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, place 2-trifluoromethyl toluene and concentrated sulfuric acid.

- Cool the mixture to 0-10°C and add 65% nitric acid dropwise over 1-2 hours.

- After complete addition, maintain the temperature at 0-30°C for 1-4 hours.

- Pour the reaction mixture onto ice, extract with dichloromethane, and wash with saturated sodium bicarbonate solution and water.

- Dry the organic layer and concentrate to obtain 4-nitro-2-trifluoromethyl toluene.

Oxidation to Carboxylic Acid

- Dissolve 4-nitro-2-trifluoromethyl toluene in a suitable solvent mixture such as pyridine and water.

- Add potassium permanganate or sodium dichromate in portions while maintaining the temperature at 80-90°C.

- After completion (monitored by TLC), filter off the manganese dioxide or precipitated chromium salts.

- Acidify the filtrate with concentrated hydrochloric acid to pH 1-2.

- Extract with ethyl acetate, dry, and concentrate to obtain the carboxylic acid.

Esterification

One-Pot Synthesis from 2,2,2-Trichloro-1-Phenylethanes

Novel Approach Based on Patent Literature

This method is based on the process described in patents for the synthesis of phenylacetate esters from 2,2,2-trichloro-1-phenylethanes.

Reaction Conditions

Table 5 summarizes the conditions for the one-pot synthesis from 2,2,2-trichloro-1-(4-nitro-3-trifluoromethylphenyl)ethane.

| Parameter | Condition |

|---|---|

| Starting material | 2,2,2-Trichloro-1-(4-nitro-3-trifluoromethylphenyl)ethane |

| Base | Potassium hydroxide or sodium hydroxide |

| Solvent | Ethanol (excess) |

| Temperature | 70-110°C (reflux) |

| Reaction time | 6-8 hours |

| Yield | 50-70% |

Procedure Details

- In a round-bottom flask, add 2,2,2-trichloro-1-(4-nitro-3-trifluoromethylphenyl)ethane and excess ethanol.

- Add potassium hydroxide (1.5-2 equivalents) and heat the mixture to reflux.

- Monitor the reaction by thin-layer chromatography until completion (typically 6-8 hours).

- Cool the reaction mixture and acidify with dilute sulfuric acid.

- Extract with dichloromethane, wash with sodium hydroxide solution and brine.

- Dry the organic layer over sodium sulfate and evaporate under vacuum.

- Purify by column chromatography or distillation.

Comparison of Preparation Methods

Efficiency Analysis

Table 6 provides a comparative analysis of the different preparation methods for this compound.

| Method | Starting Material | Number of Steps | Overall Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Esterification | (4-Nitro-3-trifluoromethyl)phenylacetic acid | 1 | 55-75% | Simple procedure, widely applicable | Requires pre-synthesized acid, equilibrium reaction |

| Nitration Route | Ethyl 2-(3-(trifluoromethyl)phenyl)acetate | 1 | 60-80% | Direct method, good regioselectivity | Harsh nitration conditions, potential side products |

| Via Phenylamine Derivative | 4-Nitro-3-trifluoromethylaniline | 2-3 | 40-60% | Versatile intermediate, mild conditions | Multiple steps, lower overall yield |

| From 2-Trifluoromethyl Toluene | 2-Trifluoromethyl toluene | 3 | 35-55% | Readily available starting material | Multiple steps, oxidation can be challenging |

| One-Pot Synthesis | 2,2,2-Trichloro-1-(4-nitro-3-trifluoromethylphenyl)ethane | 1 | 50-70% | Single-step process, efficient | Specific precursor required |

Scalability and Industrial Applicability

From an industrial perspective, the nitration route and Fischer esterification methods offer the best balance of efficiency and scalability. The nitration approach provides good regioselectivity when properly controlled, while Fischer esterification uses readily available and inexpensive reagents. The one-pot synthesis from trichloro precursors also shows promise for industrial applications due to its single-step nature, though the preparation of the starting material may add complexity.

Characterization and Quality Control

Spectroscopic Data

This compound can be characterized using various spectroscopic techniques:

NMR Spectroscopy (typical chemical shifts):

IR Spectroscopy (characteristic bands):

Mass Spectrometry:

- Molecular ion peak at m/z 277

- Fragment ions corresponding to loss of ethoxy (m/z 232) and nitro group (m/z 231)

Purity Assessment

Quality control criteria for this compound typically include:

- HPLC purity: >98%

- Melting point: Consistent with literature values

- Elemental analysis: Within ±0.4% of theoretical values

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products Formed

Reduction: 4-amino-3-trifluoromethylphenylacetate.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl and nitro groups are both electron-withdrawing, but their positions and interactions with the aromatic ring differ. Key analogs and their properties are summarized below:

Table 1: Comparison of Ethyl (4-Nitro-3-(trifluoromethyl)phenyl)acetate with Analogs

Key Observations:

- Polarity and Solubility: The nitro group increases polarity compared to analogs like Ethyl 4-(trifluoromethyl)phenylacetate, likely reducing solubility in nonpolar solvents.

- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via coupling reactions between esters and substituted anilines, suggesting feasible routes for the target compound .

Stability and Reactivity

- Hydrolysis Sensitivity: The combined electron-withdrawing effects of NO₂ and CF₃ may destabilize the ester bond, making it more prone to hydrolysis than analogs with single substituents. For example, Hammett parameters (σ) for -CF₃ (σₘ = 0.43) and -NO₂ (σₘ = 1.49) indicate cumulative electron withdrawal .

Biological Activity

Ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a nitro substituent on a phenyl ring. This compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals, attributed to the electronic properties imparted by the trifluoromethyl group, enhancing lipophilicity and biological activity.

- Chemical Formula : C12H10F3N1O2

- Molecular Weight : 277.2 g/mol

- Structure : The presence of the trifluoromethyl group is known to enhance metabolic stability and bioactivity, which can lead to applications in various biochemical contexts.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, compounds with similar structures often exhibit significant pharmacological properties. The following sections summarize key findings related to its biological activity.

Pharmacological Potential

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals insights into its potential biological activity:

| Compound Name | MIC (µg/mL) | Activity Description |

|---|---|---|

| Ethyl (4-nitrophenyl)(phenyl)acetate | 16 | Moderate antibacterial activity |

| Ethyl (4-cyanophenyl)(phenyl)acetate | 32 | Moderate activity against E. coli |

| Ethyl (4-methoxycarbonylphenyl)(phenyl)acetate | 20 | Comparable activity to ciprofloxacin |

Case Studies and Research Findings

While direct studies on this compound are sparse, several case studies involving related compounds provide valuable insights:

- Study on Antimicrobial Agents : Research has indicated that the incorporation of trifluoromethyl groups significantly enhances the antimicrobial efficacy of phenolic compounds. For instance, a study reported that compounds with similar trifluoromethyl modifications exhibited lower MIC values against resistant strains of E. coli and Staphylococcus aureus .

- Synthesis and Evaluation : A series of compounds synthesized with nitro and trifluoromethyl groups were evaluated for their biological activities, revealing that modifications at these positions can lead to improved interactions with target enzymes and receptors . This suggests that this compound may also possess favorable interactions leading to enhanced biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.